![molecular formula C21H18FN7O B2667110 (2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920177-44-2](/img/structure/B2667110.png)
(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Description
The compound (2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, a piperazine ring, and a methanone group . These functional groups are common in many pharmaceutical compounds due to their diverse pharmacological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography is a common method used to determine the 3D structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the piperazine ring is known to undergo reactions with acids and bases, while the triazolopyrimidine group can participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For instance, the presence of the fluorophenyl group could increase its lipophilicity, which could in turn affect its solubility and stability .Scientific Research Applications
1. Antagonist Activity in Neurochemical Receptors
A study by Watanabe et al. (1992) involved synthesizing derivatives with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, which showed potent 5-HT2 antagonist activity. This suggests potential applications in neurochemical modulation (Watanabe et al., 1992).
2. Potential in Mood Disorder Treatment
Chrovian et al. (2018) developed a dipolar cycloaddition reaction to access novel P2X7 antagonists for mood disorder treatment. The synthesized compounds demonstrated robust P2X7 receptor occupancy and were advanced into phase I clinical trials (Chrovian et al., 2018).
3. Antibacterial Properties
Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine, which showed significant inhibition of bacterial growth, highlighting potential applications in antibacterial treatments (Nagaraj et al., 2018).
4. Analgesic Applications
Viaud et al. (1995) found that some compounds with 4-(substituted phenyl)-1-piperazinyl substituents exhibited notable analgesic activity, suggesting their potential use as non-opioid pain relievers (Viaud et al., 1995).
5. Anti-HIV Activity
Ashok et al. (2015) reported that β-carboline derivatives, including 4-(4-fluorophenyl)piperazin-1-yl)methanone, displayed selective inhibition of the HIV-2 strain. This opens avenues for further exploration in HIV treatment (Ashok et al., 2015).
6. Applications in Fluorescence-Based Logic Gates
Gauci and Magri (2022) designed compounds, including a piperazine receptor and aryl group, as fluorescent logic gates, which could be useful for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
properties
IUPAC Name |
(2-fluorophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O/c22-17-9-5-4-8-16(17)21(30)28-12-10-27(11-13-28)19-18-20(24-14-23-19)29(26-25-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBHVJNKTKKSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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